molecular formula C11H17NS2 B13304924 N-[2-(Thiophen-2-yl)ethyl]thian-4-amine

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine

Katalognummer: B13304924
Molekulargewicht: 227.4 g/mol
InChI-Schlüssel: OYBGJQSYRMHCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is a chemical compound with the molecular formula C11H17NS2 and a molecular weight of 227.4 g/mol . This compound is characterized by the presence of a thiophene ring and a thian-4-amine group, making it an aromatic amine. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Wirkmechanismus

The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine involves its interaction with molecular targets and pathways. The compound’s thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. It may also act as a ligand in coordination chemistry, forming complexes with metal ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is unique due to its combination of a thiophene ring and a thian-4-amine group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H17NS2

Molekulargewicht

227.4 g/mol

IUPAC-Name

N-(2-thiophen-2-ylethyl)thian-4-amine

InChI

InChI=1S/C11H17NS2/c1-2-11(14-7-1)3-6-12-10-4-8-13-9-5-10/h1-2,7,10,12H,3-6,8-9H2

InChI-Schlüssel

OYBGJQSYRMHCBL-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCC1NCCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.